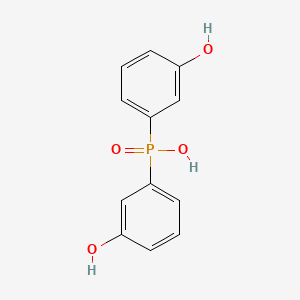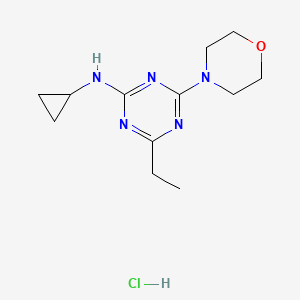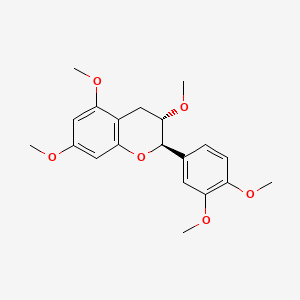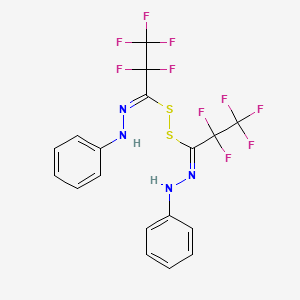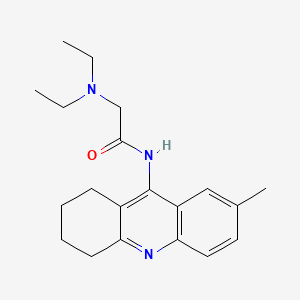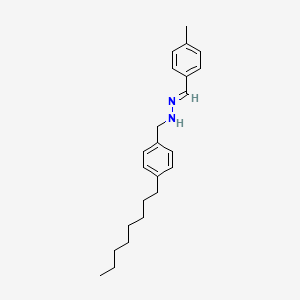
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from the reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as acids or bases can also be employed to speed up the reaction. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted hydrazones.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-methyl-: A simpler aldehyde derivative with similar structural features.
4-Octylphenylhydrazine: The hydrazine precursor used in the synthesis of the compound.
Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.
Uniqueness
Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is unique due to its specific combination of the 4-methylbenzaldehyde and 4-octylphenylhydrazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
72010-28-7 |
|---|---|
Fórmula molecular |
C23H32N2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-1-(4-octylphenyl)methanamine |
InChI |
InChI=1S/C23H32N2/c1-3-4-5-6-7-8-9-21-14-16-23(17-15-21)19-25-24-18-22-12-10-20(2)11-13-22/h10-18,25H,3-9,19H2,1-2H3/b24-18+ |
Clave InChI |
RUSMCSHRQMGFSD-HKOYGPOVSA-N |
SMILES isomérico |
CCCCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)C |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


